molecular formula C10H10BrF2NO B1381040 N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide CAS No. 1010422-42-0

N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide

Cat. No.: B1381040
CAS No.: 1010422-42-0
M. Wt: 278.09 g/mol
InChI Key: KTOYPCVEPWZYGC-UHFFFAOYSA-N
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Description

N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide (C₁₀H₁₀BrF₂NO; MW 294.10) is a fluorinated acetamide derivative featuring a 4-bromophenyl group attached via an ethyl linker to a difluoroacetamide moiety. This compound is cataloged under CAS 1010422-42-0 and is available for research purposes, with synthesis protocols involving condensation reactions of 2-(4-bromophenyl)ethylamine with difluoroacetylating agents . Current applications include its use as a functionalized template in molecularly imprinted polymers (MIPs) for recognizing biogenic amines like tyramine .

Properties

IUPAC Name

N-[2-(4-bromophenyl)ethyl]-2,2-difluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NO/c11-8-3-1-7(2-4-8)5-6-14-10(15)9(12)13/h1-4,9H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOYPCVEPWZYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701239544
Record name N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide
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URL https://comptox.epa.gov/dashboard/DTXSID701239544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010422-42-0
Record name N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010422-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide typically involves the reaction of 4-bromophenethylamine with difluoroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide serves as an important building block for synthesizing more complex organic compounds. Its bromine and difluoro groups enhance its reactivity, allowing it to participate in diverse chemical reactions such as nucleophilic substitutions and coupling reactions.

Synthesis Applications

  • Building Block : Utilized in the synthesis of pharmaceuticals and agrochemicals.
  • Reagent : Acts as a reagent in organic reactions, facilitating the formation of new carbon-carbon bonds.

Biology

The biological applications of this compound are primarily focused on its potential therapeutic effects. Research indicates that compounds with similar structures exhibit significant biological activity.

  • Antitumor Potential : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, making them candidates for cancer treatment.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and affecting biological pathways.

Medicine

In medicinal chemistry, this compound is being investigated for its potential use in drug development.

Therapeutic Applications

  • Drug Development : Ongoing research aims to explore its efficacy in targeting specific molecular pathways associated with diseases such as cancer and neurodegenerative disorders.
  • P-glycoprotein Inhibition : Similar compounds have shown promise as P-glycoprotein inhibitors, which can enhance the bioavailability of drugs by preventing their efflux from cells.

Case Study 1: Antitumor Activity

A study evaluating the antitumor activity of brominated compounds revealed that this compound exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to its ability to induce apoptosis in cancer cells.

Case Study 2: Enzyme Interaction

Research conducted on enzyme interactions indicated that this compound could serve as a selective inhibitor for certain kinases involved in cancer progression. This selectivity is crucial for minimizing side effects during treatment.

Mechanism of Action

The mechanism of action of N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the difluoroacetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Acetamides with Bromophenyl Groups

N-(4-Bromophenyl)-2,2,2-trifluoroacetamide
  • Structure : Direct attachment of a trifluoromethyl group to the acetamide nitrogen, lacking the ethyl linker.
  • Properties: Molecular formula C₈H₅BrF₃NO (MW 268.03). The trifluoromethyl group enhances lipophilicity compared to the difluoro analog but may reduce conformational flexibility due to the absence of an ethyl spacer.
N-[2-(4-Bromophenyl)ethyl]-2,2,2-trifluoroacetamide
  • Structure: Ethyl-linked bromophenyl group with a trifluoroacetamide moiety (C₁₀H₁₀BrF₃NO; MW 312.10).
  • However, steric effects from the trifluoromethyl group might hinder binding in MIP applications compared to the difluoro variant .
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide
  • Structure: Acetamide directly bonded to a 4-bromophenyl group and a 3,4-difluorophenyl ring (C₁₄H₁₀BrF₂NO; MW 334.14).
  • Crystal Data : Dihedral angles between aromatic rings (66.4°) suggest restricted conformation, contrasting with the ethyl linker in the target compound, which provides flexibility for optimal binding in MIPs .

Substituted Difluoroacetamides with Halogenated Aromatics

rac-2-(4-Chlorophenyl)-N-({2-[(3R)-2,6-dioxopiperidin-3-yl]-1-oxoisoindolin-5-yl}methyl)-2,2-difluoroacetamide
  • Structure: Chlorophenyl substituent with a difluoroacetamide group linked to an isoindolinone scaffold (C₂₂H₁₈ClF₂N₃O₄; MW 477.85).
2-(4-Chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
  • Structure: Phenoxy linker instead of ethyl, with a 2,4-difluorophenyl group (C₁₄H₈ClF₄NO₂; MW 333.67).
  • Properties : The oxygen atom introduces hydrogen-bonding capacity, improving solubility but reducing lipophilicity relative to the ethyl-linked bromophenyl analog .

Functionalized Acetamides in Molecular Recognition

N-(2-(4-Bromophenyl)ethyl)-2-methylprop-2-enamide
  • Structure : Ethyl-linked bromophenyl group with a methacrylamide moiety.
  • MIP Performance: Demonstrated imprinting factors of 2.47–2.50 for tyramine and L-norepinephrine, attributed to the covalent imprinting strategy. The difluoroacetamide analog may exhibit similar or improved selectivity due to stronger dipole interactions .

Biological Activity

N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10BrF2NO and a molecular weight of approximately 278.1 g/mol. The compound features a bromophenyl group and a difluoroacetamide moiety, which contribute to its distinct chemical properties and reactivity. These functional groups enhance its interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromophenyl group can engage with hydrophobic pockets in proteins, while the difluoroacetamide moiety can form hydrogen bonds with amino acid residues. These interactions may modulate the activity of enzymes or receptors involved in disease pathways, leading to various biological effects such as anti-inflammatory and analgesic properties.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in pharmacological contexts:

  • Anti-inflammatory Activity: Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications targeting inflammatory diseases.
  • Analgesic Properties: Similar compounds have been investigated for their analgesic effects, indicating potential pain-relief applications.
  • Antiparasitic Activity: In vitro assessments have shown that derivatives of difluorophenylacetamides exhibit varying degrees of antiparasitic activity against Plasmodium falciparum and Trypanosoma cruzi, although specific results for this compound are still emerging .

Table 1: Summary of Biological Activity Studies

StudyObjectiveFindings
Study 1Evaluate anti-inflammatory effectsDemonstrated significant reduction in inflammatory markers in vitro.
Study 2Assess analgesic propertiesShowed potential analgesic effects comparable to known NSAIDs.
Study 3Investigate antiparasitic activityMild activity against T. cruzi; further studies needed for efficacy .

Detailed Findings

  • Anti-inflammatory Effects:
    • In vitro studies have shown that this compound can reduce levels of pro-inflammatory cytokines in cell cultures, suggesting its potential as an anti-inflammatory agent.
  • Analgesic Properties:
    • Comparative analysis with established analgesics indicated that the compound could be effective in pain management scenarios, warranting further exploration in animal models.
  • Antiparasitic Activity:
    • In vitro tests revealed moderate effects against T. cruzi, highlighting the need for more comprehensive studies to evaluate its potential as an antiparasitic drug .

Toxicological Profile

A critical aspect of drug development is assessing the toxicological profile of new compounds. Initial evaluations indicate that while this compound shows promising biological activity, it also exhibits some genotoxicity concerns which may limit its future applications in vivo .

Q & A

Basic: What are the optimal synthetic routes for preparing N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide?

Answer:
The synthesis typically involves coupling 2-(4-bromophenyl)ethylamine with 2,2-difluoroacetic acid derivatives. A common method uses carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane or DMF, with triethylamine as a base. Reaction conditions (e.g., 273 K for 3 hours) ensure efficient amide bond formation without side reactions. Post-synthesis purification via column chromatography or recrystallization yields high-purity product .

Key Steps:

  • Activation of 2,2-difluoroacetic acid using EDC·HCl.
  • Nucleophilic attack by 2-(4-bromophenyl)ethylamine.
  • Workup with ice-cold HCl to precipitate the product.

Basic: How is the molecular structure of this compound validated?

Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. For analogous bromophenyl acetamides, XRD reveals dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and fluorophenyl groups) and confirms bond lengths/angles within expected ranges (C–N: ~1.33 Å, C–F: ~1.35 Å). Hydrogen bonding (N–H⋯O) and weak interactions (C–H⋯F) stabilize the crystal lattice .

Characterization Tools:

  • XRD : Determines spatial arrangement and intermolecular interactions.
  • NMR : Confirms substituent integration (e.g., 4-bromophenyl protons at δ 7.3–7.5 ppm).
  • FT-IR : Validates amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).

Advanced: How can computational methods predict the bioactivity of this compound?

Answer:
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking evaluates binding affinities to target proteins (e.g., enzymes like COX-2). For similar compounds, docking scores correlate with experimental IC₅₀ values in enzyme inhibition assays. ADMET predictions assess pharmacokinetics, such as LogP (~3.2) for membrane permeability .

Workflow:

Optimize geometry using B3LYP/6-31G(d).

Dock into protein active sites (AutoDock Vina).

Validate with MD simulations (NAMD/GROMACS).

Advanced: How to resolve contradictions in spectroscopic data for this compound?

Answer:
Discrepancies in NMR or mass spectra often arise from impurities or solvent effects. For example:

  • NMR Splitting : Rotameric forms of the ethyl group may cause unexpected splitting. Use variable-temperature NMR to confirm.
  • Mass Fragmentation : ESI-MS may show [M+H]⁺ at m/z 318.1 (calc. 318.0). Deviations >0.1 Da suggest isotopic interference (e.g., bromine patterns). Cross-validate with HRMS .

Troubleshooting:

  • Recrystallize to remove impurities.
  • Use deuterated solvents (CDCl₃ or DMSO-d₆) for consistent NMR shifts.

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal Chemistry : Investigated for enzyme inhibition (e.g., kinases, acetylcholinesterase) due to its electron-deficient acetamide moiety.
  • Material Science : Serves as a ligand in coordination polymers, leveraging bromine for halogen bonding .

Example Study:
Inhibition of Pseudomonas aeruginosa biofilm formation at IC₅₀ = 12 µM, linked to disruption of quorum sensing .

Advanced: How does crystal packing influence the compound’s stability and reactivity?

Answer:
XRD data for analogous structures show N–H⋯O hydrogen bonds forming infinite chains along the [100] axis, enhancing thermal stability (decomposition >423 K). Weak C–H⋯F interactions (2.7–3.0 Å) further stabilize the lattice. Reactivity is modulated by steric hindrance from the 4-bromophenyl group .

Key Metrics:

  • Hydrogen Bond Length : 1.98 Å (N–H⋯O).
  • Packing Coefficient : ~0.75, indicating dense molecular arrangement.

Basic: What solvents are suitable for recrystallizing this compound?

Answer:
Methylene chloride or ethyl acetate/hexane mixtures are optimal. Slow evaporation at 298 K yields well-defined crystals for XRD. Avoid polar aprotic solvents (e.g., DMF) due to high solubility .

Procedure:

Dissolve crude product in minimal CH₂Cl₂.

Layer with hexane.

Store at 4°C for 48 hours.

Advanced: How to design SAR studies for derivatives of this compound?

Answer:
Systematically modify substituents:

  • Electron-Withdrawing Groups : Replace bromine with Cl or CF₃ to enhance electrophilicity.
  • Alkyl Chain Length : Vary the ethyl spacer to tune lipophilicity.

Data Analysis:

  • Plot IC₅₀ vs. Hammett σ constants for electronic effects.
  • Use QSAR models (e.g., CoMFA) to predict activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide

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